molecular formula C10H12Br2 B13254509 1-Bromo-2-(3-bromo-2-methylpropyl)benzene

1-Bromo-2-(3-bromo-2-methylpropyl)benzene

Cat. No.: B13254509
M. Wt: 292.01 g/mol
InChI Key: BOMDRVCRHFHCQQ-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-bromo-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and a 3-bromo-2-methylpropyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(3-bromo-2-methylpropyl)benzene can be synthesized through a multi-step process involving Friedel-Crafts alkylation and subsequent bromination. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(3-bromo-2-methylpropyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of phenols or anilines.

    Oxidation: Formation of benzoic acid or benzaldehyde.

    Reduction: Formation of the corresponding hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-(3-bromo-2-methylpropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-bromo-2-methylpropyl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms and the benzene ring can participate in electrophilic aromatic substitution reactions, where the compound acts as an electrophile. The methyl group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological molecules and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(3-bromo-2-methylpropyl)benzene is unique due to the presence of both bromine atoms and the 3-bromo-2-methylpropyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C10H12Br2

Molecular Weight

292.01 g/mol

IUPAC Name

1-bromo-2-(3-bromo-2-methylpropyl)benzene

InChI

InChI=1S/C10H12Br2/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3

InChI Key

BOMDRVCRHFHCQQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1Br)CBr

Origin of Product

United States

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